1-(2-bromobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
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Overview
Description
1-(2-bromobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a useful research compound. Its molecular formula is C18H17BrN6O and its molecular weight is 413.279. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Compounds similar to (2-Bromophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone have been explored for their antibacterial properties. For instance, (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanones demonstrated significant inhibition against pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae, suggesting potential for further development in this area (Nagaraj, Srinivas, & Rao, 2018).
Anti-HIV Activity
Research on β-carboline derivatives, which are structurally related to the compound , revealed selective inhibition against HIV-2 strains. This indicates the potential use of these compounds in anti-HIV therapies (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Anticancer and Antituberculosis Properties
Several analogues of (2-Bromophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone have been identified as potent inhibitors of tubulin polymerization, showing excellent antiproliferative properties against cancer cell lines. This suggests their relevance in cancer research and potential therapeutic applications (Prinz et al., 2017).
Antimicrobial and Antiviral Applications
These compounds have been synthesized and tested for antimicrobial and antiviral activity. Some showed activity against fungal strains like Aspergillus niger and Candida albicans, indicating their potential as antifungal agents. Additionally, selective activity against viruses such as vaccinia virus and Coxsackie virus B4 was noted (Sharma et al., 2009).
Corrosion Inhibition
Certain derivatives have shown promising results as corrosion inhibitors for mild steel in acidic medium, highlighting a non-medical application of these compounds (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Mechanism of Action
Target of Action
Similar compounds with a piperazine ring have been found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It’s worth noting that compounds with a piperazine ring can modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Compounds with similar structures have been found to inhibit tubulin polymerization , which is a crucial process in cell division.
Pharmacokinetics
It’s known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to induce apoptosis in certain cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(2-bromophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN6O/c19-16-9-5-4-8-15(16)17(26)23-10-12-24(13-11-23)18-20-21-22-25(18)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXIDTMTOKPIGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.